Bis-Tos-PEG6

Catalog No.
S775961
CAS No.
42749-27-9
M.F
C26H38O11S2
M. Wt
590.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-Tos-PEG6

CAS Number

42749-27-9

Product Name

Bis-Tos-PEG6

IUPAC Name

2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C26H38O11S2

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C26H38O11S2/c1-23-3-7-25(8-4-23)38(27,28)36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-39(29,30)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3

InChI Key

ZIZXHPCBPDNLDD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

The exact mass of the compound 2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis-Tos-PEG6 (CAS: 42749-27-9) is a discrete, monodisperse polyethylene glycol (dPEG®) derivative, featuring a six-unit ethylene glycol chain functionalized at both ends with p-toluenesulfonyl (tosyl) groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEf25rjfX2RZ55JBx3aVGQY7hN4G9e41cHdBoLYChIjT6zT6pg53gdtU4Djnj2LehHWQqNomxulkMLk5nhPf5DKKayLldn39ChT6PXxrL79a1W3NKtyWIAf7viVF8FSz2EcRmcrpQz8D3dQMbyZpZw9k7utTE6s_VpN4I42ZxyBEdA%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH36QhCbXIr4TObxknPQ7HBZG2h-Ank9EfidmCajV9X8Y4IOz9jFP1BlgSfeNFfMowk_XMs6gSQ6bWgPTCdNUc5cIV2ajC_T6E_cT-Kp8nmljB5NGNGa3Y9NlQN27nDVjOk8CNHKgcKVmGLZxBX7-g%3D)] These tosylates act as excellent leaving groups in nucleophilic substitution reactions, making the compound a highly effective homobifunctional linker.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH36QhCbXIr4TObxknPQ7HBZG2h-Ank9EfidmCajV9X8Y4IOz9jFP1BlgSfeNFfMowk_XMs6gSQ6bWgPTCdNUc5cIV2ajC_T6E_cT-Kp8nmljB5NGNGa3Y9NlQN27nDVjOk8CNHKgcKVmGLZxBX7-g%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1BsJGMFX_ZUApagmIVNXoQj5zmzWbO3XIamLD-TzAukSMpbOEp0d6Zdf9XKuI_qv9fzuzrYZJL1PG8OOq3MF2yzdlcSFZiov9BXtMe8zLStD7zK1vPIOCOYdR2u0RznJB)] It is primarily procured for introducing a defined-length, hydrophilic spacer of approximately 28.8 Å between two molecular entities, a critical parameter in fields like bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAqytaqdYSkGcTZ_3qXSSSVxkMjle03IPuGUBKiqoNmPdfOxiWh8t2JYBnSW6fJaTHyPRemBWsqMrfQi4DIuUIMYXVM__nc4J2HSFvQiKW6DvKWkW2EQXYe4vQjgds2oy9awF_MoyEbqS71k8rSvGn)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPDSIbi3nUE8ku_ueozpg0aL6RC0K637fFAMeTGEYgPWQL5BoxwpUsi2Q2A5HSWz2d5OJCQvUktZxnRXEctlmIcGP3S0QhbAaSkeJ91k_QSi2-wpYFcA1pP_nCjqEAURXB3A%3D%3D)]

Substituting Bis-Tos-PEG6 with analogs is a significant process deviation, not a simple material swap. Using a different PEG length (e.g., PEG4 or PEG8) directly alters the spatial distance between conjugated moieties, which can eliminate the desired biological activity or self-assembly properties.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG45nlbiBaVyIjCkWWPYtWfPqi_LkgWHbm_ZPLSo2IW_INXObhikAzb77lXTFPVetE13nHcoMQf4LQlzCwY2crLN_y2Is6PGrM0c4j6HiB5NTR1GxsqtNqke8c0v2-NbkJsTCyKvb6I8Qw3Dfwhjh5L1aB16IFU)] Replacing the tosylate with a more reactive leaving group like a mesylate (Ms) can alter reaction kinetics, stability, and side-product profiles, requiring re-optimization of protocols.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJExxUPiQvjgfbjOBuFu03AnllY1Lv4MnMwwWRMB8lQMYHTVA0N2OuZnbHgx6Y0wLmv0k3g5vcAYuEoFfSjWs5YvmAq37ZNOdTjYVO9mJbZ4TPEviC9kW7v6suwVuccQYTrDbElJ24PP5a)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsR-rFdfC3Gk8gR9TKQ46dU766L-2jubQ2i09FQbD70qb2W4kV8nbWAyhxZLkkjlmGQG7ctHBVsJXeDkDBqt3CiqPKeTF_GsO6l_dweaDjyz_uvxBbK5NpMT9k5_k2gyPFSwresvkjoeZzTdFTNC6J1ahzrAeZ5mRn_5ZQ1w-dB4ttSYrwe_6eH-sw-45zaY8pXzbjzIY3H3ml9wk4XkHsVGmMEg%3D%3D)] Opting for the unactivated precursor, hexaethylene glycol (HO-PEG6-OH), necessitates adding an entire activation step to the workflow (e.g., tosylation or mesylation), which introduces reagents, solvents, and purification challenges that procurement of the pre-activated Bis-Tos-PEG6 is intended to avoid.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuZOyPxj1YXiGQKr-9TLRtdPlGMzhEsWoh4lx9PJZCzxvZFfxa5qybnyPwqtmGjASHNEle33tWx7CXCXikfha9X1IOlN_zICI9bObjuscH0LtbcG2-W9s7LFnFxvHKcMXqOYLdgpD5YXdXmhlQNInzH23QqzxQH1Se7XsgiEC0V6ulsnV6snHjBZTlR0RJGJEwrGyR3fpzBlPm_wumu3rq)] Therefore, substitution introduces significant performance and process risks.

Precise Linker Length is Critical for Optimal Biological Activity in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), linker length is a critical determinant of ternary complex formation and subsequent protein degradation efficiency.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAqytaqdYSkGcTZ_3qXSSSVxkMjle03IPuGUBKiqoNmPdfOxiWh8t2JYBnSW6fJaTHyPRemBWsqMrfQi4DIuUIMYXVM__nc4J2HSFvQiKW6DvKWkW2EQXYe4vQjgds2oy9awF_MoyEbqS71k8rSvGn)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzfn0iBGBvDDIq-NiumBv9CrlZ8roxZwZ7sVr3We5NpSz_kHfHRnEfTPbMt4WKkzvm2fqgTuRqzoreEyDnf_Z2YdIkIwaPyGpsXwFEmD860bcrb-ZCAZU1jabkBXUwjBgvPfjjgomzRn01tnN3WtQ-DYBufW35Piza_8UjmP9AzK3JCMMBNvPZNDQK3xL965OakhFOpg%3D%3D)] A study on Bruton's tyrosine kinase (BTK) PROTACs demonstrated that varying the PEG linker length by only a few units dramatically impacts potency. The PROTAC with a PEG5 linker (19 atoms) showed a DC50 of 3.2 nM, whereas extending it to a PEG7 linker (25 atoms) worsened the DC50 to 18.5 nM.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)] This highlights the non-interchangeable nature of specific PEG lengths, making Bis-Tos-PEG6 a required precursor when a 6-unit spacer is the design target, as opposed to a generic or polydisperse PEG linker.

Evidence DimensionPROTAC Degradation Potency (DC50)
Target Compound DataA PEG6 linker is structurally intermediate (22 atoms) and is selected when precise spacing between PEG5 and PEG7 is required.
Comparator Or BaselineBTK PROTAC with PEG5 linker (19 atoms): 3.2 nM; BTK PROTAC with PEG7 linker (25 atoms): 18.5 nM
Quantified DifferenceA 5.8-fold decrease in potency when increasing linker length from PEG5 to PEG7.
ConditionsAssay measuring BTK degradation in Ramos cells after 24-hour treatment.

This evidence justifies procuring a specific, discrete PEG linker like Bis-Tos-PEG6 instead of a close analog, as minor length changes can lead to a significant loss of biological activity and project failure.

Superior Handling and Processability as a Liquid Reagent

Unlike many shorter-chain PEG ditosylates which are solids or waxy solids, Bis-Tos-PEG6 is a liquid at room temperature with a density of approximately 1.227 g/mL at 25 °C.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BHart%2BCounty%2C%2BUS)] This physical state offers a distinct processability advantage in many laboratory and scaled-up settings. Liquids are often easier to handle, dispense accurately via syringe or pump, and dissolve completely compared to waxy solids, which can be challenging to weigh accurately and may require heating to handle, introducing thermal stress and potential degradation. This simplifies reaction setup and improves reproducibility.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or BaselineShorter PEG Ditosylates (e.g., Diethylene glycol di(p-toluenesulfonate)): Solid. Longer PEG Ditosylates: Often waxy solids or viscous oils.
Quantified DifferenceQualitative difference in physical form (Liquid vs. Solid/Waxy Solid).
ConditionsStandard laboratory conditions (approx. 25 °C).

For applications requiring high precision and ease of handling, such as automated synthesis or cGMP manufacturing, procuring the liquid Bis-Tos-PEG6 can reduce processing time and improve batch-to-batch consistency.

Balanced Reactivity of Tosylate Leaving Group for Controlled Synthesis

The tosylate group is an excellent leaving group, enabling efficient nucleophilic substitution reactions.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGonjz21TKXKeuI6Fo5agzTR_5PcsUIN8ayhlN2BFW7SiiYP-B69AMoBnb_9wpU3FLsQGx_hiCkPK7pPKxlkXiYO0BDnICCmx_G4g6DCwzaeKLK5qesPtvwSJ_915lF4wNkXX4oCZ0TMVN6pujKYpI4LDzJCtG0gTT7HSKaOm3YqgZ2LGcGIb-TQ3uJcbJ7YyJZQqTLP9tkIyqVkMXRaKXI5Yk8QdDLKFtHJ5hPaw%3D%3D)] When compared to other common sulfonate esters, it offers a balanced reactivity profile. For instance, mesylates (OMs) are often slightly more reactive than tosylates (OTs) in SN2 reactions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)] While higher reactivity may seem advantageous, the more moderate reactivity of the tosylate group can provide better control, reduce the potential for side reactions, and allow for milder reaction conditions, which is critical when working with sensitive substrates.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BHart%2BCounty%2C%2BUS)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjN9fJcbq_tpmEgB8no4O32XQAY8155bxy3-upV_i1bC2Hg7uKfaaMPbjb-xm8gAHih8LEkjGNqUzcwe7TDTdh1hm-URvDLwdY60s02KP7Y5sDdQEIgpsG8MEmE13DDl_ELwxeN0MzoYdNQCwPeenntR3pwh6cmfxSZls6FKITp3vZJdLMSyzj2yTR1o6TKP54K80n)] This makes Bis-Tos-PEG6 a more reliable choice for complex, multi-step syntheses where selectivity and yield are paramount.

Evidence DimensionRelative Reactivity in SN2 Reactions
Target Compound DataHigh but controlled reactivity.
Comparator Or BaselinePEG-Mesylate (OMs): Generally more reactive than PEG-Tosylate. PEG-Hydroxyl (-OH): Poor leaving group, requires activation.
Quantified DifferenceMesylate is qualitatively recognized as slightly more reactive than tosylate.
ConditionsTypical nucleophilic substitution (SN2) reaction conditions.

Procuring Bis-Tos-PEG6 provides a reliable, well-characterized reactivity profile that avoids the potential for over-reactivity seen with mesylates or the need for in-situ activation required by the base diol.

Rational Design of PROTACs and Bivalent Ligands

Bis-Tos-PEG6 is the right choice when synthesizing PROTACs or other bivalent molecules where a specific, 22-atom spacer length is hypothesized to be optimal for inducing a productive protein-protein interaction. The evidence showing sharp, length-dependent activity drop-offs justifies the use of this precise, monodisperse linker over analogs or polydisperse PEG mixtures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzG9n0d_QvwD0gQxmS8-kdvzStq4GkK_lq1uhpwuIcBo8uLSeUe3E45fqFC_Gud4342gyr7IEuRN6_w8c1EQ7sHZxBjAeLnidKTIYy-1amPiZR9Ry02AdWSn-7ybTN43aKL0WodMMvo1_sjKIsI1BE_k67dhav7U0QHQH2ZbXvIVmk7JPOeLl9x4AkSXIl7u1tZZjB5S45ERHGRA4gv1cSxeXsBh4%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BHart%2BCounty%2C%2BUS)]

Automated or High-Throughput Synthesis Workflows

This compound is well-suited for automated synthesis platforms where liquid handling is standard. Its liquid form at room temperature allows for precise, reproducible dispensing via robotic systems, a significant advantage over solid or waxy analogs that require manual weighing or heating.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGonjz21TKXKeuI6Fo5agzTR_5PcsUIN8ayhlN2BFW7SiiYP-B69AMoBnb_9wpU3FLsQGx_hiCkPK7pPKxlkXiYO0BDnICCmx_G4g6DCwzaeKLK5qesPtvwSJ_915lF4wNkXX4oCZ0TMVN6pujKYpI4LDzJCtG0gTT7HSKaOm3YqgZ2LGcGIb-TQ3uJcbJ7YyJZQqTLP9tkIyqVkMXRaKXI5Yk8QdDLKFtHJ5hPaw%3D%3D)]

Synthesis of Functional Polymers and Materials

As a bifunctional monomer, Bis-Tos-PEG6 can be used in step-growth polymerizations to create well-defined polyether copolymers. The controlled reactivity of the tosylate groups allows for predictable incorporation into polymer backbones, enabling the synthesis of materials with tailored hydrophilic segments for applications in biomedical hydrogels or specialty coatings.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjN9fJcbq_tpmEgB8no4O32XQAY8155bxy3-upV_i1bC2Hg7uKfaaMPbjb-xm8gAHih8LEkjGNqUzcwe7TDTdh1hm-URvDLwdY60s02KP7Y5sDdQEIgpsG8MEmE13DDl_ELwxeN0MzoYdNQCwPeenntR3pwh6cmfxSZls6FKITp3vZJdLMSyzj2yTR1o6TKP54K80n)]

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Exact Mass

590.18555437 Da

Monoisotopic Mass

590.18555437 Da

Heavy Atom Count

39

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

42749-27-9

Wikipedia

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate)

Dates

Last modified: 08-15-2023

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